3-Methyltetrahydrofuran

概述

描述

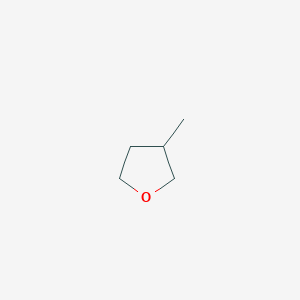

3-Methyltetrahydrofuran (3-MeTHF), a cyclic ether with the molecular formula C₅H₁₀O, is a methyl-substituted derivative of tetrahydrofuran (THF). It is a colorless, volatile liquid with a boiling point of 89°C and a flash point of -6°C, classified as highly flammable . Industrially, 3-MeTHF is synthesized via catalytic hydrogenation of biomass-derived itaconic acid using Ru/TriPhos catalysts under high-pressure H₂ (100–200 bar) . It serves as a precursor for renewable isoprene production and has emerged as a promising biofuel due to its favorable combustion properties . Additionally, it contributes to caramel-like aromas in food products .

准备方法

Synthetic Routes and Reaction Conditions: 3-Methyltetrahydrofuran can be synthesized through several methods. One common method involves the hydrogenation of furfural or furfuryl alcohol. The hydrogenation process typically uses a catalyst such as palladium or ruthenium under high pressure and temperature conditions . Another method involves the reaction of methacrylic acid ester with carbon monoxide and a lower aliphatic alcohol to obtain a methylsuccinic acid diester, which is then hydrogenated and dehydrated/cyclized to form this compound .

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of furfural derived from biomass. This process is considered environmentally friendly as it utilizes renewable resources. The hydrogenation is carried out in the presence of a metal catalyst and under controlled temperature and pressure conditions to achieve high yields of the desired product .

化学反应分析

Intramolecular Hydrogen Shift Reactions in Combustion

3-MTHF undergoes intramolecular hydrogen shifts during combustion, forming cyclic transition states. Computational studies using the CBS-QB3 method revealed:

Key Findings

-

The most favorable pathway involves a six-membered transition state for ROO → QOOH isomerization .

-

Rate constants for 3-MTHF’s hydrogen shift reactions are 10–100× faster than those of methylcyclopentane, attributed to oxygen’s electronic effects .

Table 1: Rate Constants for ROO Isomers of 3-MTHF (300–1000 K)

| Transition State Type | Rate Constant (s⁻¹) at 600 K | Activation Energy (kcal/mol) |

|---|---|---|

| Six-membered TS | 2.1 × 10⁶ | 22.5 |

| Seven-membered TS | 5.4 × 10⁴ | 26.8 |

Catalytic Hydrogenation of 3-Formyltetrahydrofuran

3-MTHF is synthesized via hydrogenolysis of 3-formyltetrahydrofuran (3-formylTHF) under catalytic conditions :

Reaction Conditions

-

Catalyst : Group VIII noble metals (Pd, Rh, Ni) with strong acids (e.g., HI, H₂SO₄).

-

Temperature : 150–175°C.

-

Pressure : 500–2000 psi H₂.

Table 2: Selectivity Trends in 3-MTHF Production

| Catalyst System | 3-MTHF Selectivity | 3-HOMeTHF Selectivity | Byproducts |

|---|---|---|---|

| Pd/Al₂O₃ + HI (pH 0–2) | 85% | 5% | THF, isopentane |

| Pd/Al₂O₃ (no acid) | 41% | 19% | THF, isopentanol |

| Ni/SiO₂-Al₂O₃ (neutral pH) | 0.2% | 95% | Trace alcohols |

Mechanistic Insights

-

Acidic conditions (pH < 4) favor direct hydrogenolysis to 3-MTHF by stabilizing carbocation intermediates .

-

Neutral or basic conditions promote 3-HOMeTHF formation via competing reduction pathways .

Functionalization to Iodoalkanes

3-MTHF reacts with phenyl dichlorophosphate and sodium iodide to form 2-methyl-1,4-diiodobutane :

Reaction Scheme

text3-MTHF + PhOPOCl₂ + NaI → 2-methyl-1,4-diiodobutane + byproducts

Acid-Catalyzed Ring-Opening and Dehydration

Under strong acidic conditions (e.g., H₂SO₄), 3-MTHF undergoes ring-opening to form diols, followed by dehydration:

Example Pathway

-

Ring-opening : 3-MTHF → 2-methyl-1,4-butanediol (via H⁺-catalyzed hydrolysis).

-

Dehydration : 2-methyl-1,4-butanediol → linear alkenes (e.g., isoprene) .

Stability Under Oxidative Conditions

3-MTHF resists autoxidation due to its saturated furan structure but decomposes at elevated temperatures (>300°C) to form:

科学研究应用

3-Methyltetrahydrofuran has a wide range of applications in scientific research:

作用机制

The mechanism of action of 3-Methyltetrahydrofuran primarily involves its role as a solvent. It can dissolve a wide range of organic compounds, facilitating chemical reactions by providing a medium for reactants to interact. The molecular targets and pathways involved depend on the specific application and the compounds being dissolved or reacted in its presence .

相似化合物的比较

Physical and Chemical Properties

Table 1: Key Physical Properties of Tetrahydrofuran Derivatives

- Volatility and Reactivity :

- THF has the lowest boiling point (66°C), making it highly volatile and ideal for low-temperature reactions. In contrast, 3-MeTHF’s higher boiling point (89°C) enhances its suitability for high-temperature processes like combustion .

- In combustion, 3-MeTHF exhibits higher reactivity than 2-MeTHF due to favorable C–O bond dissociation energies, enabling faster ignition .

Biofuels:

- 3-MeTHF : Demonstrated 220 g/L itaconic acid titer in microbial fermentation, highlighting scalability for biofuel production . Its combustion properties outperform 2-MeTHF in ignition delay studies .

- 2-MeTHF : Used in gasoline blends but less reactive due to stable secondary carbocation formation during decomposition .

Chemical Intermediates:

- 3-MeTHF : Critical in isoprene synthesis via dehydration, though its low reactivity (due to unstable primary carbocation formation) requires optimized acid-base catalysts (e.g., CeO₂) .

- THF: Dominates as a solvent in organometallic reactions (e.g., phosphazene synthesis) due to its polarity and low viscosity .

生物活性

3-Methyltetrahydrofuran (3-MeTHF) is a cyclic ether that has gained attention for its potential applications in various fields, including as a solvent, fuel additive, and monomer in polymer synthesis. This article explores the biological activity of 3-MeTHF, focusing on its chemical properties, synthesis methods, and relevant case studies that highlight its biological interactions.

This compound is characterized by its molecular formula and a boiling point of approximately 80°C. It is a colorless liquid with a pleasant odor, soluble in water and organic solvents. The synthesis of 3-MeTHF can be achieved through various methods, including hydrogenation of furfural and hydroformylation processes.

- Hydrogenation of Furfural : Electrochemical hydrogenation offers a method to produce 3-MeTHF from furfural with high selectivity. Recent studies have demonstrated that using a membrane reactor can achieve selectivities greater than 75% at current densities exceeding 200 mA cm .

- Hydroformylation : This process involves the conversion of 3-formyltetrahydrofuran to 3-MeTHF using specific catalysts. The selectivity in this method varies significantly based on the catalyst used, with some studies reporting selectivities as high as 71.4% for 3-MeTHF production .

Solvent Properties

3-MeTHF has been recognized for its effectiveness as an industrial solvent due to its ability to dissolve a wide range of polar and non-polar compounds. Its low toxicity compared to traditional solvents makes it an attractive alternative in various applications.

Cytotoxicity and Antimicrobial Activity

Recent studies have investigated the cytotoxic effects of 3-MeTHF on different cell lines. For instance, research evaluating the cytotoxicity of essential oils containing similar compounds found that certain concentrations of 3-MeTHF exhibited inhibitory effects on bacterial growth . However, specific data on the cytotoxicity of pure 3-MeTHF remains limited.

Polymerization and Biocompatibility

3-MeTHF serves as a monomer in the synthesis of polyether polyols used in spandex fibers. The resulting polymers exhibit desirable mechanical properties and biocompatibility, making them suitable for use in biomedical applications .

Case Studies

- Electrochemical Production : A study demonstrated the electrochemical production of 3-MeTHF from biomass-derived furfural, highlighting the compound's potential as a sustainable biofuel . This process not only produces a valuable chemical but also contributes to reducing reliance on fossil fuels.

- Antimicrobial Properties : In another investigation, essential oils containing compounds similar to 3-MeTHF were tested for their antimicrobial properties against various pathogens. The results indicated significant antibacterial activity, suggesting potential applications in food preservation and pharmaceuticals .

Data Tables

| Synthesis Method | Selectivity (%) | Yield (%) | Conditions |

|---|---|---|---|

| Electrochemical Hydrogenation | >75 | Not specified | Membrane reactor at >200 mA/cm² |

| Hydroformylation | Up to 71.4 | Not specified | Varies by catalyst |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 3-MTHF relevant to its use as a solvent in organic synthesis?

- Answer: 3-MTHF (C₅H₁₀O) is a volatile, highly flammable liquid (boiling point: 89°C; flash point: -6°C) with a density of 0.87 g/cm³ and refractive index of 1.41. Its low miscibility with water and moderate polarity make it suitable for biphasic reactions and as a greener alternative to THF. Safety precautions are critical due to its flammability (H225 hazard code) and irritant properties (H315, H319) .

Q. What safety precautions are necessary when handling 3-MTHF in the laboratory?

- Answer:

- Storage: Keep in a cool (<15°C), dry, well-ventilated area, away from oxidizers and ignition sources. Use inert gas purging for long-term storage to prevent peroxide formation .

- PPE: Wear flame-resistant lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles. Use explosion-proof equipment .

- Spills: Contain spills with inert absorbents and avoid water streams due to flammability .

Q. How should 3-MTHF purity be assessed, and what are common contaminants?

- Answer: Gas chromatography (GC) with flame ionization detection is standard for purity verification (>95% by GC). Contaminants may include residual solvents (e.g., THF) or synthesis byproducts like methylsuccinic acid derivatives. NMR (¹H/¹³C) and refractive index measurements (1.41 at 20°C) provide complementary purity data .

Advanced Research Questions

Q. How can 3-MTHF be synthesized from biomass-derived substrates like itaconic acid (IA)?

- Answer: A two-step catalytic process is employed:

Hydrogenation: IA undergoes selective C=C bond hydrogenation using Ru-based catalysts (e.g., RuCl₃ with triphenylphosphine) to yield methylsuccinic acid (MSA).

Cyclization: MSA is dehydrated and cyclized under acidic conditions (e.g., H₂SO₄) to form 3-MTHF. Key challenges include controlling regioselectivity to avoid 2-MTHF formation and optimizing catalyst stability .

Q. What are the solvent properties of 3-MTHF in organometallic reactions compared to THF?

- Answer: 3-MTHF has lower coordinating ability than THF due to steric hindrance from the methyl group, which can reduce catalyst deactivation in Grignard or organolithium reactions. Its lower water miscibility also simplifies product isolation in biphasic systems. However, its reduced polarity may limit solubility for highly polar substrates .

Q. How can peroxidation risks in stored 3-MTHF be mitigated?

- Answer: Add radical inhibitors (e.g., BHT at 50–100 ppm) and store under nitrogen/argon in amber glass. Test for peroxides quarterly using iodide-based test strips. If peroxides exceed 50 ppm, purify via alumina column chromatography or discard following hazardous waste protocols .

Q. What spectroscopic techniques are effective for characterizing 3-MTHF derivatives in synthetic intermediates?

- Answer:

- IR Spectroscopy: C-O-C stretching at ~1070 cm⁻¹ confirms the tetrahydrofuran ring.

- Mass Spectrometry (MS): Molecular ion peak at m/z 86.13 (C₅H₁₀O⁺) with fragmentation patterns (e.g., m/z 41 for CH₂=CH-CH₂⁺).

- ¹³C NMR: Distinct signals at δ 70–75 ppm (C-O) and δ 25–30 ppm (methyl group) .

Q. What are the challenges in reducing carboxylic acids to 3-MTHF intermediates?

- Answer: Homogeneous catalysts (e.g., Ru-phosphine complexes) struggle with carboxylic acid reduction due to catalyst poisoning by COOH groups. Alternative strategies include esterification (to methyl esters) prior to hydrogenation or using high-pressure H₂ (≥50 bar) with Pt/C catalysts. Side reactions like over-reduction to alcohols must be controlled via temperature modulation (80–120°C) .

Q. Contradictions and Limitations in Current Data

- Toxicological Data: While 2-MTHF has established safety profiles (non-genotoxic, NOAEL = 1,000 mg/kg/day in rats), analogous data for 3-MTHF are lacking. Researchers must extrapolate cautiously from structural analogs .

- Synthetic Methods: Biomass-derived routes ( ) emphasize sustainability but face scalability challenges compared to petrochemical methods. Catalyst recycling and yield optimization remain active research areas.

属性

IUPAC Name |

3-methyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5-2-3-6-4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPCNSSTRWGCMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871216 | |

| Record name | Furan, tetrahydro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Furan, tetrahydro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13423-15-9 | |

| Record name | 3-Methyltetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13423-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan, tetrahydro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyltetrahydrofuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, tetrahydro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, tetrahydro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-3-methylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。